2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine
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Overview
Description
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization to form the fused ring system . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Materials Science: It is used in the development of thermally stable energetic materials due to its robust fused ring system.
Chemical Research: The compound serves as a building block for synthesizing other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This interaction disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with potential kinase inhibitory activity.
1,2,3-Triazolo[1,5-a]pyrazine: Known for its applications in medicinal chemistry and as a fluorescent probe.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Investigated for its role as a necroptosis inhibitor.
Uniqueness
2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine is unique due to its specific fused ring structure, which imparts distinct chemical properties and biological activities. Its ability to act as a kinase inhibitor and its thermal stability make it particularly valuable in both medicinal and materials science .
Properties
Molecular Formula |
C5H8N6 |
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Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine |
InChI |
InChI=1S/C5H8N6/c1-2-8-5-3(6)4(7)10-11(5)9-2/h10H,6-7H2,1H3 |
InChI Key |
PKQVPYOUEQDETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C(=C(N2)N)N |
Origin of Product |
United States |
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